1-Benzyl D-Aspartate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

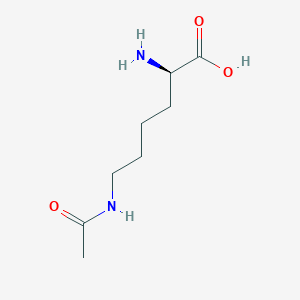

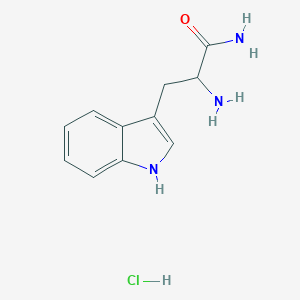

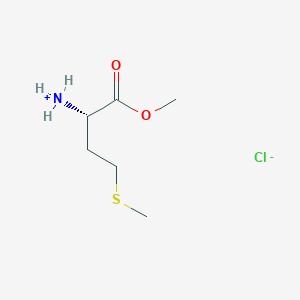

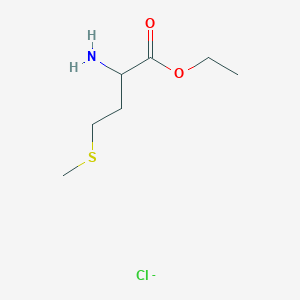

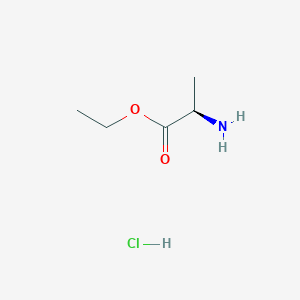

1-Benzyl D-Aspartate is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins .

Synthesis Analysis

The synthesis of 1-Benzyl D-Aspartate involves the use of Pseudomonas dacunhae L-aspartate β-decarboxylase . The NMR data provided suggests the formation of the compound .Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl D-Aspartate derivatives are primarily focused on the synthesis of various amino acid derivatives through cyclization and alkylation reactions.Physical And Chemical Properties Analysis

1-Benzyl D-Aspartate is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique

-

Amino Acid Derivative Research : As an aspartic acid derivative, “1-Benzyl D-Aspartate” could be used in research related to amino acids and their derivatives . This could involve studying the compound’s chemical behavior, reactivity, and potential uses in various reactions.

-

Ergogenic Supplements : Amino acids and their derivatives, including “1-Benzyl D-Aspartate”, have been commercially used as ergogenic supplements . They are recognized to be beneficial as ergogenic dietary substances .

-

Peptide Synthesis : “1-Benzyl D-Aspartate” could potentially be used in peptide synthesis . As an amino acid derivative, it could be used to create custom peptides for research purposes .

-

Enantiomer Research : “1-Benzyl D-Aspartate” can be used in the study of enantiomers, which are molecules that are mirror images of each other . This research can be important in many fields, including drug development, as the different enantiomers of a molecule can have different biological effects .

-

Synthesis of D-Amino Acids : “1-Benzyl D-Aspartate” could potentially be used in the enzymatic synthesis of D-amino acids . D-amino acids are increasingly used as building blocks to produce pharmaceuticals and fine chemicals .

-

Biocatalysis : “1-Benzyl D-Aspartate” could be used in biocatalysis, which involves the use of natural catalysts, such as protein enzymes, to conduct chemical reactions . This could involve creating cascade reactions, where multiple reactions happen in a sequence or in parallel .

-

Protein Engineering : “1-Benzyl D-Aspartate” could be used in protein engineering research . This field involves the design and construction of new proteins with desired functionalities .

-

Stereoselective Reactions : “1-Benzyl D-Aspartate” could be used in research involving stereoselective reactions . These are chemical reactions where one stereoisomer is preferred over another, which can be important in the production of pharmaceuticals .

Safety And Hazards

While specific safety and hazards data for 1-Benzyl D-Aspartate is not available, it’s important to note that aspartame, a related compound, has been associated with neuropsychiatric effects and neurotoxicity due to its ability to activate glutamate receptors, as well as carcinogenic risks due to the increased production of reactive oxygen species .

Propriétés

IUPAC Name |

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426407 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl D-Aspartate | |

CAS RN |

6367-42-6 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.